The foundational synthesis involves the reaction of acetylene with ethylene glycol in the presence of a strong base catalyst, typically potassium hydroxide (KOH) [1].
Table 1: Key Reaction Components and Conditions from Patent US2969395A
| Component / Parameter | Details / Range |
|---|---|
| Reactants | Acetylene gas, Ethylene Glycol |
| Catalyst | Alkali metal hydroxides (e.g., KOH, NaOH) |
| Catalyst Concentration | 5-15% by weight of the alcohol (e.g., 9.1 parts KOH to 100 parts glycol) |
| Reaction Temperature | 140 °C - 180 °C |
| Acetylene Pressure | 6 - 16 atmospheres |
| Reaction Phase | Liquid-phase |
| Key Technique | Continuous removal of water of reaction (e.g., by azeotropic distillation with returning solvent) |
The following procedure is adapted from the methods described in patent US2969395A [1].
Successful and safe operation of this synthesis depends on several key factors:
Table 2: Synthesis Attributes and Considerations
| Attribute | Description |
|---|---|
| Reaction Type | Base-catalyzed Vinylation / Nucleophilic Addition |
| Primary Product | This compound (Ethylene glycol vinyl ether) |
| Key Advantage | Direct, one-step synthesis from basic chemicals. |
| Main Challenge | Handling high-pressure acetylene and managing water removal. |
| Modern Context | Primarily a historical industrial process; current use would require rigorous safety protocols. |
The diagram below outlines the key stages of the synthesis and purification process.
The table below summarizes the core identification and known hazard information for Ethylene Glycol Monovinyl Ether.
| Property | Details |
|---|---|
| CAS Number | 764-48-7 [1] |
| Synonyms | 2-(Ethenyloxy)ethanol; 2-(Vinyloxy)ethanol; 2-Hydroxyethyl vinyl ether [1] |
| Description | Clear colorless liquid [1] |
| Major Hazards | May cause irritation. High-dose animal studies show general anesthesia and liver injury [1]. |
| Hazard Classification | UN3271 (Ethers, n.o.s.) [1] |
The provided search results lack detailed experimental protocols for this specific compound. However, one source notes its primary industrial use is in the production of plastics, lacquers, and protective coatings [1]. This application context is crucial as it suggests that handling likely involves industrial-scale safety protocols rather than small-scale laboratory procedures.
To build a more complete safety profile, it is useful to consider the behavior of related compounds. The broader ethylene glycol (EG) family shares some toxicological features, though key differences exist.
| Compound | Common Toxicological Features | Key Differences & Metabolites |
|---|---|---|
| Ethylene Glycol (EG) | CNS depression, metabolic acidosis [2] [3] | Metabolized to glycolic acid and oxalic acid (leading to nephrotoxicity) [2] [3]. |
| Diethylene Glycol (DEG) | CNS depression, metabolic acidosis [3] | Metabolized to diglycolic acid (DGA), a key agent in nephrotoxicity [3]. |
| Higher EGs (Tri-, Tetra-) | Lower acute toxicity, CNS depression at high doses [3] | Do not form significant oxalates; less concern for certain types of kidney toxicity [3]. |
A logical workflow for developing safety procedures can be visualized below. This diagram outlines the key considerations and steps based on the available data.
2-(Vinyloxy)ethanol represents a highly valuable monomer in polymer chemistry due to its dual functionality, combining a cationically polymerizable vinyl ether group with a pendant hydroxyl group that provides a handle for further chemical modification. This unique combination makes it particularly attractive for creating functional polymeric materials with tailored properties for pharmaceutical and biomedical applications. The electron-donating oxygen atom adjacent to the vinyl group makes this monomer highly susceptible to cationic polymerization, as the oxygen stabilizes the propagating carbocation through resonance, significantly enhancing its reactivity toward cationic initiators [1] [2]. The hydroxyl side chain provides remarkable versatility, enabling post-polymerization modifications including the attachment of drug molecules, targeting ligands, or crosslinkable groups for advanced biomaterial design.
The cationic polymerization of vinyl ether monomers like this compound follows a chain-growth mechanism where the active center is a carbocation that repeatedly adds to monomer molecules [2]. This mechanism stands in contrast to free-radical polymerization and offers distinct advantages including faster propagation rates and the ability to polymerize at lower temperatures [1] [3]. The living characteristics achievable with modern cationic polymerization systems enable precise control over molecular weight, molecular weight distribution, and chain-end functionality, making this technique particularly valuable for creating well-defined polymers for pharmaceutical applications where batch-to-batch consistency is critical [4].
Table 1: Monomer Characteristics of this compound
| Property | Description | Implications for Polymerization |
|---|---|---|
| Chemical Structure | CH₂=CH-O-CH₂-CH₂-OH | Vinyl ether group for polymerization; hydroxyl for functionalization |
| Electron Density | Electron-donating oxygen at vinyl group | High susceptibility to cationic polymerization; stabilized carbocation |
| Reactivity Profile | More reactive than alkyl-substituted olefins | Faster propagation rates; suitable for low-temperature polymerization |
| Functional Group | Pendant primary hydroxyl group | Enables post-polymerization modification and derivatization |
| Solubility | Hydrophilic nature | Affects solvent selection; influences final polymer solubility |
The initiation step in cationic polymerization is crucial as it generates the reactive carbocation species that propagates the chain growth. For this compound, several initiation systems have proven effective:
Lewis Acid-Based Systems: Lewis acids such as SnCl₄, AlCl₃, BF₃, and TiCl₄ are commonly employed as co-initiators in combination with a cation source like water, alcohols, or protonic acids [2]. These systems form a complex that generates the initiating carbocation. For instance, the BF₃·OH₂ system has been widely studied for vinyl ether polymerization, providing controlled molecular weight growth with minimal chain transfer reactions [1] [2]. The recent introduction of trifluoromethyl sulfonates as co-initiators has shown remarkable improvements in controlling the polymerization of vinyl ethers, allowing for lower catalyst loadings while maintaining high activity and enabling control over polymer tacticity [5].
Protic Acid Initiators: Strong protic acids such as triflic acid (CF₃SO₃H), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄) can directly protonate the vinyl ether group to initiate polymerization [2]. However, these systems often produce polymers with broader molecular weight distributions due to competing termination and chain transfer reactions. The counterion (A⁻) in these systems must be weakly nucleophilic to prevent premature termination of the growing chain [2].
Photoacid Generators (PAGs): For spatially controlled polymerization, photoacid generators represent an advanced initiation method. Novel PAGs based on tetrakis(perfluoro-t-butyloxy)aluminate anions have demonstrated superior reactivity in cationic photopolymerization of epoxy, vinyl ether, and oxetane monomers [6]. These systems allow for precise temporal and spatial control over polymerization through selective UV irradiation, enabling applications in patterned biomaterials and microfabrication.
The cationic polymerization of this compound follows a conventional chain-growth mechanism comprising initiation, propagation, and termination/chain transfer steps. The mechanism can be visualized through the following diagram:
Diagram 1: Cationic Polymerization Mechanism of this compound
The mechanism illustrates how the initiating carbocation (I⁺) attacks the electron-rich vinyl group of this compound, forming an activated complex that propagates through successive additions of monomer units. The growing chain end maintains its cationic character throughout the propagation phase, with the electron-donating oxygen atom stabilizing the transition state [1] [2]. A key feature of vinyl ether polymerization is the potential for isomerization during propagation, where the carbocation may rearrange to more stable forms, potentially affecting the final polymer structure [1].
This protocol describes the living cationic polymerization of this compound using trifluoromethyl sulfonate catalysts, based on recent advances that enable excellent control over molecular weight, dispersity, and tacticity [5].
Reactor Setup: In a glove box under nitrogen atmosphere, charge the Schlenk flask with the magnetic stir bar. Add the ligand (2,2'-bipyridine, 0.1 equiv relative to catalyst) to the flask and seal with a rubber septum.
Solvent and Monomer Addition: Transfer anhydrous solvent (DCM or toluene, 5-10 mL per gram of monomer) to the flask using a dry syringe. Add the purified this compound monomer (1.0 equiv) via syringe, followed by the initiator (0.01-0.05 equiv relative to monomer).
Catalyst Addition: Cool the reaction mixture to the desired temperature (-40°C to -78°C) using a dry ice/acetone or liquid nitrogen bath. Dissolve the trifluoromethyl sulfonate catalyst (0.005-0.02 equiv relative to monomer) in a small amount of cold solvent and add dropwise to the reaction mixture with vigorous stirring.
Polymerization: Maintain the reaction at constant temperature with continuous stirring. Monitor conversion by periodic sampling and analysis by ¹H NMR or GPC. Typical polymerization times range from 1-24 hours depending on temperature and catalyst loading.
Termination: When target conversion is reached, terminate the polymerization by adding a chilled solution of ammonium hydroxide in methanol (5% v/v). Stir for 30 minutes to ensure complete quenching of active species.
Purification: Precipitate the polymer into a large excess of cold hexane or diethyl ether. Collect the precipitate by filtration and wash with cold solvent. Dry the polymer under vacuum at 40°C until constant weight is achieved.
Table 2: Optimization Parameters for Living Cationic Polymerization
| Parameter | Range | Effect on Polymerization | Recommended Value |
|---|---|---|---|
| Temperature | -78°C to 0°C | Lower temperatures reduce chain transfer; affect tacticity | -40°C to -20°C |
| Catalyst Loading | 0.5-2.0 mol% | Higher loading increases rate; may broaden Đ | 1.0 mol% |
| Monomer Concentration | 0.5-2.0 M | Affects viscosity and rate | 1.0 M |
| Ligand Type | Bipyridine, Phenanthroline | Controls tacticity and rate | 2,2'-Bipyridine |
| Solvent Polarity | Dichloromethane, Toluene | Affects ion separation and rate | Dichloromethane |
The cationic RAFT polymerization technique combines the advantages of cationic polymerization with the controlled characteristics of RAFT, enabling synthesis of polymers with narrow molecular weight distributions (Đ ~1.1) [5].
Solution Preparation: In the glove box, prepare a solution of this compound and RAFT agent (typically 1:0.1 to 1:0.5 monomer:RAFT ratio) in anhydrous DCM.
Initiation: Transfer the solution to a pre-cooled Schlenk flask (-40°C). Add the initiator (typically 0.1-0.5 equiv relative to RAFT agent) as a cold solution in DCM.
Polymerization: Maintain at constant temperature with stirring. Monitor conversion by GPC sampling. The polymerization should display first-order kinetics with linear increase of molecular weight with conversion.
Termination and Purification: Terminate with ammoniacal methanol, precipitate, and dry as described in Section 3.1.
Comprehensive characterization of the synthesized poly(this compound) is essential to confirm structural integrity, molecular weight, and functional properties.
Gel Permeation Chromatography (GPC): Use THF as eluent at 1.0 mL/min with polystyrene standards for relative molecular weight determination. Multi-angle light scattering detection provides absolute molecular weights. Expect dispersity (Đ) values of 1.1-1.3 for well-controlled living systems and 1.5-2.5 for conventional cationic polymerization.
NMR End-Group Analysis: ¹H NMR (500 MHz, CDCl₃) can be used to determine number-average molecular weight by comparing initiator fragment signals (e.g., isobutyl group protons at 0.8-1.0 ppm) with polymer backbone protons (3.5-4.2 ppm).
FT-IR Spectroscopy: Key characteristic peaks include: broad O-H stretch at 3200-3550 cm⁻¹, C-H stretches at 2850-3000 cm⁻¹, C-O-C stretches at 1050-1150 cm⁻¹, and absence of vinyl C=C stretch at 1620-1680 cm⁻¹, confirming complete polymerization.
NMR Spectroscopy: ¹H NMR (CDCl₃): δ 3.5-4.2 (m, -O-CH₂-CH₂-O-, backbone and side chain), 1.5-2.0 (m, backbone -CH₂-). ¹³C NMR: δ 70-80 (backbone -CH₂-), 60-70 (-O-CH₂-CH₂-OH), absence of vinyl carbons at 140-160 ppm.
Differential Scanning Calorimetry (DSC): Determine glass transition temperature (T_g), which typically ranges from -30°C to 10°C depending on molecular weight and tacticity. Polymers with higher isotacticity may show crystalline melting endotherms [5].
Thermogravimetric Analysis (TGA): Assess thermal stability, with decomposition typically beginning around 200°C under nitrogen atmosphere.
The pendant hydroxyl groups in poly(this compound) provide versatile handles for chemical modification to tailor polymer properties for specific biomedical applications.
Esterification: React with acid chlorides or anhydrides in the presence of base (e.g., pyridine, triethylamine) to introduce hydrophobic character or polymerizable groups.
Carbonate Formation: Treatment with alkyl chloroformates creates carbonate linkages that can be hydrolytically or enzymatically cleaved, useful for drug conjugation.
Carbamate Coupling: Reaction with isocyanates forms carbamate linkages for stable conjugation of bioactive molecules.
Click Chemistry: The hydroxyl groups can be converted to azides for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized molecules, enabling efficient bioconjugation [4].
Drug Delivery Systems: The hydrophilic nature and functionalizability make poly(this compound) ideal for creating polymer-drug conjugates. The polymer backbone can be functionalized with anticancer drugs (e.g., doxorubicin, paclitaxel) through cleavable linkers for controlled release.
Hydrogel Formation: Crosslinking of hydroxyl-functionalized polymers with diisocyanates or other crosslinkers creates hydrogels with tunable swelling properties for tissue engineering scaffolds or controlled release matrices.
Surface Modification: The polymer can be grafted onto material surfaces to improve biocompatibility, reduce protein adsorption, or impart specific bioactivity.
Successful cationic polymerization of this compound requires careful attention to reaction conditions and potential pitfalls.
Table 3: Troubleshooting Guide for Common Issues
| Problem | Possible Causes | Solutions |
|---|---|---|
| Low Molecular Weight | Chain transfer, impurities, high temperature | Further purify monomer/solvent; lower temperature; adjust initiator/co-initiator ratio |
| Broad Molecular Weight Distribution (High Đ) | Slow initiation, side reactions, improper mixing | Use more soluble initiator; ensure efficient stirring; optimize ligand addition |
| Low Conversion | Inactive initiator, insufficient reaction time, low temperature | Freshly prepare initiator solution; extend reaction time; adjust catalyst loading |
| Gel Formation | Crosslinking through hydroxyl groups | Protect hydroxyls during polymerization; control moisture content |
| Color Formation | Oxidative side reactions, impurities | Strict oxygen exclusion; monomer purification through multiple columns |
The cationic polymerization of this compound offers a versatile pathway to functional poly(vinyl ether) materials with well-defined structures and tailored properties for biomedical applications. Recent advances in living cationic polymerization techniques, particularly those employing trifluoromethyl sulfonate catalysts with ligand assistance, provide unprecedented control over molecular weight, dispersity, and stereochemistry [5]. The pendant hydroxyl groups present along the polymer backbone enable diverse post-polymerization modifications, facilitating the creation of advanced materials for drug delivery, tissue engineering, and diagnostic applications. By following the detailed protocols and optimization strategies outlined in these Application Notes, researchers can reliably synthesize and characterize these valuable functional polymers for their specific biomedical needs.
Living cationic polymerization enables the synthesis of polymers with precise control over molecular weight, narrow molecular weight distribution, and well-defined chain-end functionality. This control is crucial for creating advanced block copolymers, which find applications as surface modifiers, compatibilizers, and in drug delivery systems [1] [2]. The key to achieving a "living" process lies in maintaining a rapid equilibrium between the active cationic propagating species and dormant species, minimizing chain transfer and termination reactions [2]. This protocol focuses on two modern approaches: the use of a dual initiator for combining LCP with Nitroxide-Mediated Polymerization (NMP), and a Lewis acid-based system for controlled homopolymerization.
This method uses a carboxylic acid-based alkoxyamine dual initiator to first conduct the living cationic polymerization of isobutyl vinyl ether (IBVE), followed by a nitroxide-mediated radical polymerization (NMP) of styrene [1].
Materials
Step-by-Step Procedure
Critical Parameters for Success
This protocol, adapted from recent work, uses commercially available trifluoromethyl sulfonates (triflates) for the controlled cationic polymerization of vinyl ethers, which can serve as the first block in a copolymer [3].
Materials
Step-by-Step Procedure
Critical Parameters for Success
Table 1: Characteristics of Poly(vinyl ether) Homopolymers Synthesized via Different Methods
| Initiator System | Monomer | Temp (°C) | Molecular Weight Control (Đ) | Isotacticity (%) | Reference |
|---|---|---|---|---|---|
| Carboxylic Acid Alkoxyamine / SnBr₄ | IBVE | Not Specified | ~1.2 | Not Reported | [1] |
| Fe(OTf)₃ / BINOL ligand | Ethyl Vinyl Ether | -60 | Well-controlled (Đ not specified) | Up to 81% m | [3] |
| Triflates (Various) | Ethyl Vinyl Ether | -78 | Close to theoretical values | Not Specified | [3] |
Table 2: Comparison of Block Copolymerization Combination Techniques
| Method | Mechanism A | Mechanism B | Key Feature | Applicable Monomers (for Block B) |
|---|---|---|---|---|
| Dual Initiator [1] | LCP | NMP | Single molecule initiates both polymerizations | Styrene, Acrylates |
| Site Transformation [2] | LCP | ATRP/RAFT | Living cationic chain-end is converted to a radical initiator | Styrene, Methacrylates |
| Click Chemistry [2] | LCP | N/A | Pre-synthesized homopolymers are coupled | Various functional polymers |
The synthesis of block copolymers via living cationic polymerization of vinyl ethers is a powerful tool for macromolecular engineering. The dual initiator approach provides a streamlined path to create well-defined block copolymers with segments from mechanistically incompatible polymerization techniques [1] [2]. Concurrently, modern catalyst systems like triflates offer enhanced control and new possibilities for stereoregular polymers under moderately mild conditions [3]. While the specific monomer 2-(Vinyloxy)ethanol was not found in the current literature, the protocols for IBVE and ethyl vinyl ether provide a robust foundation. Researchers can adapt these methods, potentially employing this compound as a functional monomer or via a functional initiator approach, with appropriate protection chemistry as needed.
This compound, also known as ethylene glycol vinyl ether or ethylene glycol monovinyl ether, is a bifunctional monomer exhibiting unique reactivity that makes it valuable in advanced polymer synthesis and pharmaceutical applications. This compound possesses both a vinyl ether group and a hydroxyl group within its molecular structure, enabling diverse reaction pathways including polymerization, copolymerization, and functionalization. The presence of these two distinct functional groups allows this compound to serve as a reactive intermediate in organic synthesis and as a versatile monomer in the production of specialized polymers with tailored properties. Its applications span from industrial coatings and adhesives to advanced drug delivery systems, making it a compound of significant interest to researchers and industrial scientists alike [1] [2].
The dual functionality of this compound provides exceptional versatility in chemical synthesis. The vinyl ether group undergoes rapid polymerization under various conditions, including UV-initiated and cationic polymerization mechanisms, while the hydroxyl group enables further derivatization, cross-linking, or participation in condensation reactions. This unique combination of features facilitates the creation of polymers with specific characteristics such as enhanced adhesion, improved solubility, and tunable hydrophilicity, which are particularly valuable in pharmaceutical applications where precise control over material properties is essential for drug delivery efficiency and biocompatibility [3] [2].
This compound (CAS No. 764-48-7) is a colorless transparent liquid with a mild odor and the molecular formula C₄H₈O₂. It is soluble in water and most organic solvents, facilitating its use in various reaction media and formulation systems. The compound's structure features an ether linkage adjacent to a vinyl group, with a hydroxyethyl chain providing hydrophilic character. This molecular arrangement creates a reactive yet stable monomer that can participate in multiple reaction types while maintaining sufficient shelf life for practical applications [1] [2].
The compound's bifunctional nature is key to its utility in polymer synthesis. The vinyl ether group is highly susceptible to cationic polymerization and can also participate in radical processes under appropriate conditions. Meanwhile, the hydroxyl group provides a site for hydrogen bonding, further functionalization, or cross-linking reactions. This combination enables the synthesis of linear polymers with pendant hydroxyl groups or cross-linked networks with controlled hydrophilicity, both valuable attributes for pharmaceutical carriers and controlled release systems [1].
Table 1: Basic Physicochemical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Boiling Point | 143 °C (lit.) | [3] |
| Density | 0.982 g/mL at 25 °C | [3] |
| Refractive Index | n²⁰/D 1.436 (lit.) | [3] |
| Flash Point | 120 °F | [3] |
| pKa | 14.20 ± 0.10 (Predicted) | [3] |
| Appearance | Colorless transparent liquid | [1] |
| Solubility | Miscible with water and organic solvents | [2] |
Proper handling and storage are critical for maintaining the stability and performance of this compound. The compound should be stored in tightly sealed containers under an inert atmosphere to prevent moisture absorption and premature polymerization. Storage areas should be cool, dry, and well-ventilated, with temperatures maintained below 30°C to ensure optimal stability. Under these conditions, the shelf life is typically 12 months from the date of manufacture [2].
Table 2: Handling, Storage, and Regulatory Information
| Parameter | Details | Reference |
|---|---|---|
| Shelf Life | 12 months (proper storage) | [2] |
| UN Number | 1302 | [1] |
| Hazard Class | 3 | [1] |
| Packaging Group | III | [1] |
| Packaging Options | 180kg/steel drum, 250kg/drum, customized options available | [1] [3] |
| HS Code | 2909199090 | [1] |
This compound serves as a reactive diluent and monomer in UV-curable coating and ink formulations. The vinyl ether group undergoes rapid polymerization when exposed to UV radiation in the presence of appropriate photoinitiators, enabling the formation of highly cross-linked polymer networks with excellent film properties. These systems provide strong adhesion, chemical resistance, and durability while offering processing advantages such as low energy consumption and minimal volatile organic compound (VOC) emissions. The hydroxyl group in this compound contributes to enhanced adhesion to various substrates and allows for further modification of the polymer properties. These characteristics make it particularly valuable for coatings in electronics, packaging, and specialty printing applications where performance and environmental considerations are paramount [1] [2].
In construction materials, this compound has demonstrated significant advantages in the synthesis of polycarboxylic acid superplasticizers for concrete applications. Compared to traditional superplasticizers derived from methylallyl alcohol or 3-methyl-3-butene-1-alcohol, those incorporating this compound show reduced sensitivity to mud and stone powder in sand and stone aggregates. This property translates to superior performance in commercial concrete applications, where consistent workability and controlled setting characteristics are essential. The hydroxyl group enables incorporation into polyether side chains that provide steric stabilization in cement dispersions, while the vinyl ether group allows controlled polymerization with maleic anhydride or other carboxylic acid monomers to create polymers with optimal molecular architecture for dispersion effectiveness [3].
The dual functionality of this compound makes it a valuable building block in organic and polymer synthesis. It participates in a wide range of chemical reactions, including acid-catalyzed additions with alcohols and phenols to produce functional vinyl ethers, which are valuable intermediates in pharmaceutical and specialty chemical synthesis. The compound's ability to undergo controlled polymerization while presenting a reactive hydroxyl group for further modification enables the synthesis of complex polymer architectures, including block and graft copolymers. These materials find applications in diverse fields such as adhesives, lubricants, hairspray, elastomers, foams, pesticides, and surface protection materials, demonstrating the exceptional versatility of this monomer [1] [3].
Principle: The vinyl ether group in this compound is highly susceptible to cationic polymerization, enabling the synthesis of poly(vinyl ether) structures with pendant hydroxyl groups. This method provides excellent control over molecular weight and polymer architecture while preserving the hydroxyl functionality for subsequent reactions [1] [2].
Materials:
Procedure:
Characterization: The resulting poly(this compound) should be characterized by GPC (Mw typically 20,000-50,000 Da with PDI 1.5-2.0), FTIR (loss of vinyl peaks at 1640 cm⁻¹ and 3100 cm⁻¹, retention of broad OH stretch at 3200-3500 cm⁻¹), and ¹³C NMR (disappearance of vinyl carbons at 85-90 ppm and 140-150 ppm). The hydroxyl functionality remains available for subsequent modification or cross-linking reactions [1].
Principle: This protocol describes the synthesis of a transparent hybrid material comprising BaTiO₃ nanoparticles dispersed in a polymer matrix using this compound as a modifying ligand. The 2-vinyloxyethoxy ligands coordinate to metal centers in the precursor, and upon hydrolysis and polymerization, form a homogeneous organic-inorganic composite with potential applications in advanced electronics and medical devices [4].
Materials:
Procedure:
Characterization: The hybrid films exhibit high transparency with a refractive index of 1.595 at 589 nm. XRD analysis shows increased BaTiO₃ crystallinity with higher water amounts used in hydrolysis. UV-Vis spectroscopy demonstrates that the absorption edge shifts to shorter wavelengths with decreasing crystallite size, indicating quantum confinement effects. The resulting material is a transparent, self-standing film suitable for optical and electronic applications [4].
Figure 1: Experimental workflow for synthesis of transparent BaTiO₃ nanoparticle/polymer hybrid using this compound as a modifying ligand
This compound and its polymers contribute valuable properties to polymeric nanoparticle (PNP) systems for pharmaceutical applications. The hydroxyl functionality enables conjugation with targeting ligands, while the vinyl ether group allows incorporation into copolymer structures with controlled degradation profiles. PNPs fabricated using functional monomers like this compound demonstrate enhanced drug loading capacity, controlled release kinetics, and the potential for targeted delivery to specific tissues or cellular compartments [5].
These nanoparticles can be engineered to respond to specific physiological stimuli such as pH, enzyme activity, or temperature changes, enabling precise drug release at the target site. The hydrophilic hydroxyl group improves biocompatibility and extends circulation time, while the polymer backbone provides structural integrity. Such systems are particularly valuable for delivering chemotherapeutic agents, genetic materials, and poorly soluble drugs, addressing significant challenges in modern pharmacotherapy [5].
Table 3: Applications of this compound in Pharmaceutical Systems
| Application Area | Function of this compound | Benefits | Reference |
|---|---|---|---|
| Polymeric Nanoparticles | Functional monomer for stimulus-responsive polymers | Enhanced drug loading, controlled release, targeting capability | [5] |
| Hybrid Polymer Systems | Ligand for metal oxide nanoparticles | Transparent composites, improved dispersion in polymer matrix | [4] |
| Polymer Blends | Component in miscible polymer blends | Tailored properties without new polymer synthesis | [6] |
| UV-Curable Biomaterials | Reactive diluent in photopolymerizable systems | Rapid curing, reduced energy consumption, minimal VOCs | [1] [2] |
Polymer blends represent a valuable strategy for developing advanced drug delivery systems without synthesizing entirely new polymer structures. When this compound polymers are blended with other pharmaceutical polymers, the resulting materials exhibit customized properties that address specific formulation challenges. These blends can enhance drug stability, modify release profiles, improve processability, and enable targeting of specific physiological environments [6].
Blends containing this compound-derived polymers can be designed to interact at various levels:
The selection of blending strategy depends on the desired drug release mechanism, processing method, and stability requirements. Polymer blends are particularly valuable for bioavailability enhancement of poorly soluble drugs and for creating specialized delivery systems such as amorphous solid dispersions, matrix devices, and environmentally responsive formulations [6].
Figure 2: Polymer blend classification system and pharmaceutical applications
This compound requires careful handling to ensure safety and maintain material integrity. Laboratory personnel should wear appropriate personal protective equipment including nitrile gloves, safety goggles, and lab coats. Operations should be conducted in a well-ventilated area or fume hood to prevent vapor accumulation. The compound has a flash point of 120°F (49°C), classifying it as flammable and requiring avoidance of ignition sources including hot surfaces, sparks, and open flames [3].
For storage, this compound should be kept in original containers or sealed stainless steel or dark glass containers under an inert nitrogen atmosphere. Storage areas should be cool, dry, and well-ventilated, with temperatures maintained below 30°C. Under these conditions, the shelf life is typically 12 months. Containers should be checked regularly for integrity and kept tightly sealed when not in use to prevent moisture absorption and oxidation [1] [2].
Unused product or material should be disposed of in accordance with local, regional, and national regulations. Small quantities can be neutralized by slow addition to a stirred solution of 5% hydrochloric acid in an ice bath, followed by transfer to a closed container for disposal as hazardous waste. Incineration is generally recommended for larger quantities, using a specialized facility equipped for chemical waste. Environmental release should be avoided as the compound may cause adverse effects in aquatic systems [1].
This compound represents a versatile bifunctional monomer with significant potential in advanced polymer synthesis and drug delivery applications. Its unique combination of vinyl ether and hydroxyl functionalities enables diverse reaction pathways and polymer architectures, facilitating the development of materials with tailored properties for specific pharmaceutical needs. The experimental protocols presented herein provide researchers with reliable methods for incorporating this valuable monomer into various polymer systems, from homopolymers to sophisticated hybrid materials.
Future research directions should explore the expanding applications of this compound in stimuli-responsive drug delivery systems, where its polymerization characteristics and functional group chemistry offer opportunities for creating intelligent therapeutic platforms. Additionally, further investigation into its use in polymer blends for pharmaceutical applications represents a promising avenue for developing novel drug delivery systems without the regulatory hurdles associated with new polymer entities. As biomaterial science continues to advance, this compound is poised to play an increasingly important role in the development of advanced therapeutic systems with enhanced efficacy and safety profiles.
Audience: Researchers, Scientists, and Drug Development Professionals
Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for asymmetric synthesis, particularly for transformations involving imines. These catalysts, often derived from privileged scaffolds like BINOL and SPINOL, function as bifunctional catalysts that activate both the imine substrate and the nucleophile through well-defined hydrogen-bonding interactions [1]. This activation enables the construction of chiral amine scaffolds, which are pivotal structural motifs in medicinal chemistry and natural product synthesis. It is estimated that chiral amines are present in approximately 51% of small-molecule pharmaceuticals approved by the FDA [2]. This document provides a detailed overview of key CPA-catalyzed addition reactions to imines, complete with structured data and step-by-step experimental protocols.
CPA catalysis has been successfully applied to a diverse set of nucleophiles, enabling the synthesis of various nitrogen-containing chiral building blocks. The following table summarizes the major reaction types.
Table 1: Overview of Chiral Phosphoric Acid-Catalyzed Additions to Imines
| Nucleophile | Imine Type | Product | Typical Yield Range | Typical ee Range | Key Features & Applications |
|---|---|---|---|---|---|
| Alcohols [3] [4] | N-Acyl Imines | Chiral N,O-Aminals | Excellent yields | Up to 94% ee | First catalytic asymmetric method for N,O-aminals; mild conditions. |
| 2-(Vinyloxy)ethanol [5] | Aromatic Imines | Chiral Amines with Dioxolane Acetals | Not Specified | Excellent | Products are versatile intermediates for chiral azetidines and 2-substituted tetrahydroquinolines. |
| Thiols [6] | N-Acyl Imines | Chiral N,S-Acetals | Excellent yields | Excellent | High enantioselectivity with exceptional substrate-to-catalyst (S/C) ratios; broad substrate scope. |
The following table provides specific examples from the literature for the addition of thiols to N-acyl imines, illustrating the broad substrate scope and high efficiency of this transformation.
Table 2: Selected Data for Chiral N,S-Acetal Synthesis via CPA-Catalyzed Thiol Addition [6]
| Imine Aryl Group (R¹) | Thiol (R²SH) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 4-MeO-C₆H₄ | 4-Me-C₆H₄ | 99 | 99 |
| 4-MeO-C₆H₄ | PhCH₂ | 95 | 98 |
| 4-MeO-C₆H₄ | C₆H₁₁ (Cyclohexyl) | 92 | 96 |
| 4-Cl-C₆H₄ | 4-Me-C₆H₄ | 99 | 99 |
| 4-Cl-C₆H₄ | PhCH₂ | 96 | 99 |
| 3-Br-C₆H₄ | 4-Me-C₆H₄ | 99 | 99 |
| 2-Naphthyl | 4-Me-C₆H₄ | 99 | 99 |
The chiral phosphoric acid catalyst acts bifunctionally. The protonated phosphate (P=O---H) hydrogen-bonds with the imine nitrogen, while the phosphate oxygen (P=O) interacts with the alcohol proton, organizing the reactants into a rigid, chiral transition state that dictates the stereochemical outcome of the nucleophilic attack.
The products from these asymmetric additions are not endpoints but valuable intermediates for further synthesis.
2-(Vinyloxy)ethanol (CAS 764-48-7), also known as ethylene glycol monovinyl ether, is a bifunctional molecule containing both vinyl ether and hydroxyl functional groups. This unique structure provides versatile reactivity and solubility properties valuable across multiple research and industrial applications. [1] [2]
This compound functions as a reactive diluent in UV-curable systems, reducing viscosity while participating in the polymerization process. Its vinyl ether group polymerizes rapidly under UV light in cationic systems, contributing to films with excellent adhesion, chemical resistance, and durability. [2]
Table 1: Formulation Guidelines for UV-Curable Systems Using this compound
| Component Type | Example Materials | Recommended Proportion | Function |
|---|---|---|---|
| Reactive Diluent | This compound | 10-25% by weight | Reduces viscosity, participates in polymerization [1] |
| Oligomer Base | Epoxy, Vinyl Ether, or Acrylate Oligomers | 50-80% by weight | Provides core film properties |
| Photoinitiator | Cationic (e.g., Iodonium salts) | 1-5% by weight | Initiates UV-induced polymerization [2] |
| Additives | Stabilizers, Flow agents | 0.1-2% by weight | Enhances stability and application properties |
Objective: Prepare and evaluate a UV-curable coating using this compound as a reactive diluent.
Materials Required:
Procedure:
Formulation:
Application:
Curing:
Evaluation:
The workflow for this protocol is summarized in the following diagram:
The molecule serves as a versatile building block in organic synthesis. The hydroxyl group can be functionalized (e.g., esterification, etherification), while the vinyl ether group undergoes reactions like hydrolysis (to form acetaldehyde) or cycloadditions, enabling synthesis of more complex structures, including potential drug candidates or specialized polymers. [1]
Objective: Demonstrate the utility of this compound in synthesizing a protective acetal group for a diol, a common transformation in synthetic chemistry.
Materials Required:
Procedure:
Reaction Setup:
Reaction Execution:
Work-up:
Purification:
As a cross-linking agent or monomer, this compound enhances flexibility, adhesion, and durability in polymers. The hydroxyl group can form hydrogen bonds with substrate surfaces, improving adhesion, while the vinyl ether group enables incorporation into polymer backbones. [2]
Table 2: Applications of this compound in Material Science
| Application Field | Primary Function | Key Benefit | Typical Use Level |
|---|---|---|---|
| Adhesives & Sealants | Cross-linking agent [2] | Improves flexibility and bond strength on metal, glass, plastic [2] | 5-15% |
| Polymer Production | Comonomer [2] | Imparts moisture resistance and tunable hydrophilicity [2] | 1-20% |
| Water-Reducing Agents | Chemical Intermediate [1] | Key precursor in synthesis of specific surfactants or dispersants | Varies by final product |
Handling Precautions: Use in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE) including nitrile gloves, chemical splash goggles, and a lab coat. Avoid contact with skin, eyes, and clothing. [1]
Storage Recommendations:
Safety Classification:
The primary industrial synthesis of vinyl ethers like this compound involves the vinylation process of alcohols with acetylene, often under pressure and in the presence of a base catalyst such as potassium hydroxide. This method allows for the direct introduction of the vinyl ether group onto the alcohol functionality of ethylene glycol. [3]
The logical relationship of its synthesis, properties, and applications is visualized below:
1. Monomer Synthesis via Transesterification The novel vinyl ether monomer, 2-(vinyloxy)ethyl soyate, is synthesized from soybean oil through a base-catalyzed transesterification reaction with 2-(vinyloxy)ethanol [1] [2]. This reaction replaces the glycerol backbone of the soybean oil triglyceride with this compound, creating a fatty acid ester derivative that contains a polymerizable vinyl ether group.
2. Living Carbocationic Polymerization The primary application for this monomer is in living carbocationic polymerization [1] [3]. This technique allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. The resulting polymer, poly[(2-vinyloxy)ethyl soyate], retains the fatty acid ester side chains from the soybean oil.
3. Fabrication of Non-Isocyanate Polyurethane (NIPU) Thermosets A significant downstream application involves converting the poly[(2-vinyloxy)ethyl soyate] into a cross-linked thermoset material. The fatty acid ester side chains on the polymer are first functionalized with cyclic carbonate groups to create C-poly(2-VOES) [4]. This carbonate-functional polymer is then reacted with bioderivable aliphatic diamines (e.g., 1,6-hexamethylenediamine, 1,9-nonanediamine) to form Non-Isocyanate Polyurethane (NIPU) networks [4]. This route is considered a greener alternative to conventional polyurethane synthesis, which uses toxic isocyanates.
The following diagram outlines the core synthetic pathway from the raw materials to the final polymer and its subsequent application.
Here is a detailed methodology for the synthesis and characterization of NIPU thermosets derived from the vinyl ether polymer, based on the information available in the search results [4].
Protocol: Synthesis of Non-Isocyanate Polyurethane (NIPU) Networks from C-poly(2-VOES)
Objective: To cross-link cyclic carbonate-functional poly[(2-vinyloxy)ethyl soyate] (C-poly(2-VOES)) with linear aliphatic diamines to form thermoset NIPU networks.
Materials:
Procedure:
Characterization Methods: The resulting NIPU networks should be characterized using the following techniques to understand their structure-property relationships [4]:
The table below summarizes the key findings from the characterization of NIPU networks made from C-poly(2-VOES) compared to those made directly from cyclic carbonate-functional soybean oil (CSBO) [4].
Table 1: Properties of NIPU Networks from Different Carbonate-Functional Precursors
| Property | Cross-linker | NIPU from C-poly(2-VOES) | NIPU from CSBO |
|---|---|---|---|
| Young's Modulus | 1,6-hexamethylenediamine | Significantly higher | Lower |
| Mechanical Behavior | 1,6-hexamethylenediamine | Brittle | Ductile |
| Cross-link Density (from DMA) | Various diamines | Significantly higher | Lower |
| Attributed Structural Feature | - | High number of methine carbons from polymer backbone acting as additional cross-links | Lower functionality per molecule |
Influence of Cross-linker Chain Length: As expected in polymer networks, increasing the chain length of the diamine cross-linker (e.g., from HDA to TDA) results in a decrease in cross-link density. This generally leads to decreases in Young's modulus and glass transition temperature (Tg) [4].
The most notable gap in the available information is the specific set of conditions for the living carbocationic polymerization itself. The search results confirm the reaction was performed [1] [3] but do not provide the essential details such as:
Future research and a more targeted literature search could focus on finding these precise polymerization conditions. Subsequent studies could also explore the use of other bioderivable diamines or the blending of C-poly(2-VOES) with other biobased monomers to tailor the properties of the final NIPU materials for specific applications.
This compound, also known as ethylene glycol monovinyl ether, is a vinyl ether compound. The table below summarizes its key properties [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 764-48-7 [1] |
| Molecular Formula | C4H8O2 [1] |
| Molecular Weight | 88.11 g/mol [1] |
| Boiling Point | 143 °C (lit.) [1] [2] |
| Density | 0.982 g/mL at 25 °C (lit.) [1] [2] |
| Flash Point | 120 °F (approx. 49 °C) [1] [2] |
| Appearance | Colorless to almost colorless clear liquid [1] |
| Key Feature | Contains a polymerizable vinyl group and a hydroxyl group [2] |
While not classified as bio-based, this compound has utility as a synthetic monomer:
Since this compound is a synthetic chemical, here is context on what constitutes a bio-based polymer. The table below classifies the main categories with examples [4] [5].
| Category | Description | Example Polymers |
|---|---|---|
| Polymers from Biomass | Directly extracted or derived from natural sources. | Starch, Cellulose, Chitosan [5] |
| Polymers from Microorganisms | Produced directly by bacteria or other microbes. | Polyhydroxyalkanoates (PHA), Polyhydroxybutyrate (PHB) [4] [5] |
| Synthetic Polymers from Bio-monomers | Conventional polymer synthesis using monomers derived from renewable resources. | Polylactic acid (PLA), Bio-polyethylene (Bio-PE), Bio-poly(ethylene terephthalate) (Bio-PET) [4] [5] |
A polymer is considered "bio-based" based on the renewable origin of its raw materials, not necessarily its biodegradability. Some, like Bio-PE, are non-biodegradable despite being made from plant sources [4].
Your interest in functional monomers for polymer science is valid, even if this compound isn't bio-based. Here are potential research directions:
For researchers developing applications with new bio-based materials, the following workflow outlines a general systematic approach. You can adapt this high-level protocol to specific projects.
Future research could explore the feasibility of producing a structurally similar compound through biological or catalytic conversion of renewable resources, which would be a significant innovation in green polymer chemistry.
| Property | Value / Description |
|---|---|
| CAS Number | 764-48-7 [1] |
| Chemical Name | This compound; Ethylxyethanol [1] |
| Boiling Point | 143 °C (lit.) [1] |
| Density | 0.982 g/mL at 25 °C (lit.) [1] |
| Refractive Index | n20/D 1.436 (lit.) [1] |
| Flash Point | 120 °F [1] |
| pKa | 14.20 ± 0.10 (Predicted) [1] |
| General Use | Used in the production of polycarboxylic acid superplasticizers, adhesives, lubricants, and surface protection materials [1]. |
While direct biomedical applications are not documented, the chemical structure of this compound suggests potential research directions, which are visualized in the workflow below.
The diagram above shows how the dual functional groups of this compound could be leveraged. Here are the underlying rationales for these potential applications:
Given the lack of established protocols, the following is a generalized and hypothetical workflow for exploring the use of this compound in protein-polymer conjugation. This is a proposed starting point for research, not a validated protocol.
Key Considerations for the Workflow:
The following diagram illustrates the central mechanism of stabilizing 2-(Vinyloxy)ethanol with potassium hydroxide (KOH).
Diagram: KOH Stabilization Mechanism for this compound
Here are the key identifiers, properties, and safe handling information for this compound.
Basic Identifiers & Properties [1]
| Property | Value |
|---|---|
| CAS No. | 764-48-7 |
| Molecular Formula | C₄H₈O₂ |
| Molecular Weight | 88.11 g/mol |
| Boiling Point | 143 °C |
| Density | 0.982 g/mL at 25 °C |
| Flash Point | 120 °F (approx. 49 °C) |
| Physical Form | Clear, colorless liquid |
Safety & Storage Information [1] [2]
| Aspect | Guidelines |
|---|---|
| Storage Temp. | Store sealed in a freezer, under -20°C [1]. |
| Shelf Life | 12 months under proper storage conditions [2]. |
| Hazard Statements | H226 (Flammable liquid and vapor) [1]. |
| Recommended Packaging | Sealed bottles, often in 25mL to 500mL sizes [1]. |
Q1: Why is KOH added to this compound? The vinyl ether group in this compound is highly susceptible to acid-catalyzed polymerization, which can lead to the formation of solid polymers and degradation of the compound during storage. KOH, a strong base, is added to neutralize any trace acids that may be present, thereby stabilizing the compound and preventing this undesirable reaction [1] [2].
Q2: What is the typical purity of commercially available, stabilized this compound? Suppliers like TCI Chemical offer "Ethylene Glycol Monovinyl Ether (stabilized with KOH)" with a purity of >98.0% as determined by gas chromatography (GC) [1].
Q3: What happens if the stabilized product is not stored properly? If the product is not kept sealed and at the recommended low temperatures, two main issues are likely to occur: 1) The KOH stabilizer can be depleted by absorbing atmospheric carbon dioxide (CO₂), forming potassium carbonate. 2) Once the stabilizer is consumed, the compound becomes vulnerable to polymerization, leading to a loss of reactivity and an increase in viscosity or formation of solid precipitates [1].
| Observation | Possible Cause | Recommended Action |
|---|---|---|
| Cloudiness or precipitate | Onset of polymerization due to stabilizer depletion. | Check storage conditions; test for acidity; the batch may need to be discarded. |
| Lower-than-expected yield in polymer synthesis | Degraded monomer; incorrect monomer-to-initiator ratio. | Use a fresh, stabilized batch from a commercial supplier [1] and confirm reaction stoichiometry. |
| Failure to copolymerize | Monomer reactivity mismatch. | Note that 2-Vinyloxyethanol does not copolymerize with styrene using benzoyl peroxide [3]; choose commoners like methacrylic acid or methyl methacrylate instead [3]. |
The table below details the key experimental conditions and steps for the vinylation process as described in the patent [1].
| Aspect | Detailed Methodology & Parameters |
|---|---|
| General Reaction | Reacting acetylene with ethylene glycol in the presence of an alkaline catalyst under pressure to form the divinyl ether. |
| Catalyst System | Alkali metal hydroxides (e.g., sodium or potassium hydroxide). Concentration: 10-50% by weight of the alcohol (ethylene glycol) used. The catalyst is dissolved in the glycol before reaction. |
| Solvent Use | An inert organic solvent (e.g., tetrahydrofuran, dioxane, dimethyl ether, diethoxyethane) is used. It acts as a diluent and absorbs acetylene, facilitating reaction in the liquid phase. Ratio: 1-4 parts solvent per part of ethylene glycol. |
| Acetylene Pressure | Reaction is carried out under elevated acetylene pressure. Typical range is 10 to 30 atmospheres. |
| Temperature Control | Temperature is maintained between 140°C to 180°C. The exothermic reaction requires cooling to maintain this range. |
| Reaction Setup & Procedure | 1. Charge the reactor: Load with ethylene glycol, catalyst, and solvent. 2. Purge and pressurize: Evacuate air, fill with nitrogen, then pressurize with acetylene. 3. Initiate reaction: Heat with agitation while continuously supplying acetylene to maintain pressure. 4. Monitor and cool: Control temperature with cooling as the reaction proceeds. 5. Terminate and recover: Stop after acetylene absorption ceases, cool, and recover the crude product mixture. | | Product Recovery | The reaction mixture is acidified (e.g., with phosphoric acid) to neutralize the catalyst. The product is then isolated through fractional distillation. |
This process workflow can be visualized as follows:
Here are some frequently encountered problems and their solutions, based on the process description.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Acetylene Absorption / Slow Reaction | Insufficient catalyst; Low pressure; Incorrect temperature; Inefficient mixing. | Increase catalyst concentration (within 10-50% wt.); Increase acetylene pressure (towards 30 atm.); Ensure temperature is in 140-180°C range; Check agitator efficiency. |
| Product Decomposition or Coloration | Excessive local heating; Temperature too high; Catalyst concentration too high. | Ensure efficient cooling and temperature control; Avoid exceeding 180°C; Optimize catalyst amount; Use an inert solvent as a diluent to moderate reaction [1]. |
| Low Yield of Divinyl Ether | Formation of mono-vinyl ether; Incomplete reaction; Losses during distillation. | Use a molar excess of acetylene; Ensure complete reaction by monitoring absorption; Optimize fractional distillation parameters for separation. |
| Safety Hazard: Pressure Fluctuations | Uncontrolled exothermic reaction; Acetylene decomposition risk. | Never use copper or high-copper-content alloys in the reactor system. Always purge the system with nitrogen before introducing acetylene to eliminate air/oxygen [1]. |
The most relevant technical information comes from a German patent, DE3040732C2, titled "Process for removing 2-vinyloxy-1-ethanol from N, N-dialkylaminoethanols" [1].
The patent's primary focus is purifying N, N-dialkylaminoethanols, but it achieves this by removing 2-vinyloxyethanol (2-Vinyloxy-1-ethanol) through a distillation process. The key operational parameters from the patent are summarized below [1].
| Parameter | Detail |
|---|---|
| Core Method | Distillation |
| Key Reagent | Phosphoric acid (H₃PO₄) |
| Reagent Quantity | 0.5 to 1.5% by weight |
| Process Description | Treating the crude amino alcohol with phosphoric acid, followed by distillation. |
| Outcome | Successfully removes 2-vinyloxyethanol, reducing its concentration from over 1000 ppm to less than 200 ppm in the aminoethanol. |
The workflow of this purification process is outlined below.
Understanding the compound's properties is crucial for designing a safe and effective purification protocol. The following data is consolidated from chemical databases [2] [3].
| Property | Value / Description |
|---|---|
| CAS Registry Number | 764-48-7 [2] |
| Molecular Formula | C₄H₈O₂ [2] [3] |
| Molecular Weight | 88.11 g/mol [3] |
| Boiling Point | 143 °C (lit.) [3] |
| Density | 0.982 g/mL at 25 °C [3] |
| Flash Point | 120 °F (approx. 49 °C) [3] |
| Hazard Statement | H226: Flammable liquid and vapor [3] |
For a laboratory setting, please adhere to the following safety and storage guidelines compiled from vendor sources [3] [4] [5].
Prevention is the most effective strategy. The core principle is to minimize the vinyl ether's exposure to atmospheric moisture and acidic conditions at all stages.
The following table summarizes the main problems, their causes, and preventive actions.
| Problem Observed | Likely Cause | Preventive & Corrective Actions |
|---|
| Unexpected polymerization or viscosity increase [1] [5] | Trace acids or Lewis acids initiating cationic polymerization. | • Scrupulously avoid acid contamination. • Use acid-free solvents and reagents. • For controlled polymerization, use specific initiator systems (e.g., PCCP-H with HBD catalyst) [3]. | | Low yield or new spots on TLC in synthesis [4] | Hydrolysis of the vinyl ether group before the desired reaction can occur. | • Ensure inert atmosphere. • Use dried solvents. • For arylations, control electronic effects (avoid strong electron-withdrawing groups on coupling partners) [4]. | | Formation of acetals instead of desired product [2] | Reaction between vinyl ether and alcohol solvents/reagents. | • Avoid alcoholic solvents when the vinyl ether is meant to act as something other than an alcohol-protecting agent. • Choose aprotic solvents like toluene, DMF, or CH₂Cl₂. | | Inconsistent results in polymerization (uncontrolled Mn, broad Đ) [3] | Chain transfer and termination events, often due to moisture or basic impurities. | • Employ Hydrogen Bond Donor (HBD) catalysts like thiophosphoramide 4 with PCCP-H to stabilize the chain end [3]. • Purify monomer (e.g., basic alumina filtration) [3]. |
For precise synthesis like living cationic polymerization, standard prevention may not be enough. Advanced catalytic systems have been developed to operate under milder, more practical conditions.
The workflow below outlines the experimental setup and decision paths for these advanced reactions.
Q1: Can I run vinyl ether polymerizations under normal lab air if I work quickly? No. Even small amounts of atmospheric oxygen and moisture have a deleterious effect, leading to poor regioselectivity in functionalization and loss of molecular weight control in polymerization [4] [3]. An inert atmosphere is mandatory for consistent results.
Q2: Why is my vinyl ether turning cloudy or forming a gel upon storage? This indicates that moisture-induced cationic polymerization has already begun [5]. The vinyl ether may have been exposed to atmospheric humidity or an acidic contaminant. This material should be discarded, as the initiator sites will be active and compromise any subsequent experiments.
Q3: What is the most critical factor for achieving high α-selectivity in the Pd-catalyzed arylation of benzyl vinyl ether? The choice of ligand is crucial. Using a combination of palladium acetate (Pd(OAc)₂) and the ligand dppp (1,3-bis(diphenylphosphino)propane) in a dry, degassed solvent like DMF under argon is key to achieving high α-selectivity [4].
Q1: Why is the hydroxyl group a problem in vinyl ether chemistry? Vinyl ethers are highly susceptible to acid-catalyzed decomposition [1]. A free hydroxyl group, especially in the presence of even slightly acidic impurities or catalysts, can lead to unwanted side reactions. These include the hydrolysis of the vinyl ether moiety or its reaction with the carboxylic acid, which deactivates the monomer and lowers yields [1].
Q2: How can I protect a hydroxyl group to make it compatible with vinyl ether reactions? Research demonstrates that the vinyl group itself can serve as an effective protecting group for hydroxyl functionalities [2] [3]. This approach is particularly useful because it is stable under basic conditions and can be easily removed (deprotected) under mild acidic conditions when needed.
Q3: What are some reliable methods for synthesizing vinyl ether esters without side reactions? A highly effective method is enzyme-catalyzed synthesis using Candida antarctica lipase B (CalB) [1]. This method allows for the direct reaction between a hydroxyl-functional vinyl ether and a carboxylic acid under mild conditions, minimizing the acid-labile nature of the vinyl ether and avoiding the need for protective group chemistry [1].
Problem: Low yield or decomposition of vinyl ether monomers when a free hydroxyl group is present in the molecule.
Solution: Implement a protection strategy.
Problem: Difficulty in esterifying hydroxyl-functional vinyl ethers with carboxylic acids due to the acid-lability of the vinyl ether group [1].
Solution: Use an enzymatic catalysis pathway as a sustainable and selective alternative.
Detailed Protocol for Lipase-Catalyzed Synthesis [1]:
| Aspect | Specification |
|---|---|
| Catalyst | Immobilized Candida antarctica lipase B (CalB), e.g., Novozym 435. |
| Typical Loading | 10 wt% relative to reactants. |
| Reaction Temperature | Broad range可行, from ambient (22°C) to 90°C. |
| Solvent | Can be performed in various organic solvents (toluene, Me-THF) or in bulk (solvent-free). |
| Molar Ratio | Hydroxyl vinyl ether and carboxylic acid in a 1:1 ratio. |
| Reaction Time | Can achieve high conversions (>90%) in less than 1 hour. |
| Work-up | Product is dissolved in acetone, and the immobilized enzyme is removed by simple filtration for potential reuse. |
This workflow illustrates the decision-making process for a successful synthesis:
The table below summarizes the core principles for preventing side reactions, linking them to specific experimental goals.
| Experimental Goal | Recommended Strategy | Key Quantitative Results | Key References |
|---|---|---|---|
| General hydroxyl protection | Use a vinyl protecting group. | Stable under basic conditions; labile under acidic conditions. | [2] [3] |
| Synthesize vinyl ether esters | Use enzymatic catalysis (CalB). | >90% conversion in <1 h at 22-90°C; avoids acid catalysts. | [1] |
| Polymerize vinyl ethers | Use cationic initiators (e.g., B(C₆F₅)₃/Et₂O) in aqueous media. | Enables polymerization in suspension/emulsion under air. | [4] |
The following table summarizes the critical parameters for safely storing 2-(Vinyloxy)ethanol. Adhering to these conditions is essential to prevent dangerous polymerization.
| Parameter | Specification | Rationale & Notes |
|---|---|---|
| Shelf Life | 12 months (under proper storage conditions) [1] | Stability is guaranteed only when storage guidelines are followed. |
| Inhibitor System | Required (specific type not detailed in search results) | Prevents self-polymerization. Confirm presence before storage. |
| Atmosphere | Air-containing headspace (never inert) [2] | Oxygen is required for inhibitors like MEHQ to function. |
| Temperature | Cool; specific range not stated. Avoid freezing & high temps [2] | Freezing can concentrate inhibitor, leading to violent polymerization upon thawing. High temperatures accelerate polymerization. |
| Container Material | Compatible with corrosive substances [2] | Avoid unalloyed steel, copper, and brass to prevent catalytic polymerization [2]. |
Here are some frequently asked questions and guidance for addressing common issues.
FAQ: Why must I never store this compound under an inert atmosphere like nitrogen or argon? The inhibitor commonly used for vinyl and acrylic monomers (e.g., MEHQ) requires oxygen to function. An inert atmosphere depletes oxygen, rendering the inhibitor ineffective and allowing polymerization to begin [2].
FAQ: What should I do if the liquid has partially or fully frozen? Do not apply direct heat or steam. A partially frozen container is hazardous because the inhibitor concentrates in the unfrozen liquid. Rapid or improper thawing can cause violent polymerization. Thaw slowly at room temperature (not exceeding 35°C / 95°F) and ensure the entire contents are liquid and mixed before use [2].
FAQ: I suspect the inhibitor in my sample is depleted. What are the signs, and what should I do? Signs may include an increase in viscosity, the formation of gel-like particles, or a noticeable rise in temperature without external heating. Do not open the container. Quarantine the material following your institution's hazardous material procedures for reactive chemicals and contact your safety officer for disposal.
For research integrity, consistently verifying that your storage conditions prevent polymerization is crucial. The following diagram outlines a logical workflow for this process.
The table below summarizes the fundamental characteristics and reactivities of these two vinyl ethers to highlight their distinct profiles.
| Feature | 2-(Vinyloxy)ethanol | Ethyl Vinyl Ether |
|---|---|---|
| Chemical Structure | Bifunctional: vinyl ether + hydroxyl group (C₄H₈O₂) [1] |
Monofunctional vinyl ether (C₄H₈O) [2] |
| Primary Reactivity | Intramolecular cyclization; copolymerization [3] [4] | Acid-catalyzed hydrolysis and addition; polymerization [2] [5] |
| Key Reactions | Forms 2-methyl-1,3-dioxolane; forms cross-linked copolymers [3] [4] | Acid-catalyzed hydrolysis to acetaldehyde; forms poly(vinyl ethers) [2] [5] |
| Applications | Synthetic intermediate for cyclic acetals; monomer for cross-linked polymers [3] [4] [6] | Organic synthesis building block; monomer for polymers; protective group [2] [7] [8] |
The hydroxyl group in this compound makes its reactivity distinct, leading to unique transformations.
The following diagram illustrates the key reaction pathways for this compound based on the experimental data:
Ethyl Vinyl Ether is a benchmark compound for understanding vinyl ether reactivity.
The diagram below summarizes the primary reaction pathways for Ethyl Vinyl Ether:
The tables below summarize the core differences in polymerization mechanisms and kinetics between vinyl ethers and acrylates.
| Polymerization Feature | Vinyl Ethers | Acrylates |
|---|---|---|
| Preferred Mechanism | Cationic polymerization [1] | Free-radical polymerization [2] [3] |
| Active Chain End | Carbocation (e.g., from a protonic initiator) [1] | Carbon-free radical [2] |
| Monomer Reactivity | Electron-donating ether group stabilizes the carbocation [1] | Electron-withdrawing ester group stabilizes the radical [3] |
| Typical Initiators | Lewis Acids (e.g., BF₃·OEt₂, SnCl₄), Protonic Acids, Halogen-bonding Organocatalysts [1] | Radical initiators (e.g., AIBN), Photoinitiators [2] |
| Propagation Rate | Very high at low temperatures [1] | Varies with monomer structure and temperature [2] |
| Termination | Chain transfer to monomer, counterion, or solvent [1] | Bimolecular coupling and/or disproportionation [2] |
| Controlled/Living Variants | Living Cationic Polymerization, Cationic RAFT [4] [1] | RAFT, ATRP, NMP [2] |
The following table provides specific experimental data and conditions cited in recent research, which underpin the generalizations in the first table.
| Aspect | Vinyl Ethers - Experimental Data | Acrylates - Experimental Data |
|---|
| Thermal Stability | PAEVE: Onset of decomposition at ~250°C [5] PPEVE: Onset of decomposition at ~300°C [5] | Information on specific thermal degradation kinetics not available in search results | | Thermal Degradation Kinetics | Activation Energy (Ea) for decomposition calculated using Ozawa-Flynn-Wall (OFW) and Kissinger-Akahira-Sunose (KAS) methods [5] | Data not available in search results | | Living Polymerization | HI/I₂ system in toluene at -15 to -40°C for 2-vinyloxyethyl acrylate: Mₙ ~10,000-20,000, Đ (M𝔴/Mₙ) = 1.10-1.15 [4] | Data not available in search results | | Thermal Polymerization | Perfluoropropyl vinyl ether: Studied at high pressures (2.64–10.56 kbar), 403–503 K. Activation energy increases with pressure; bimolecular initiation proven [6] | Data not available in search results | | Advanced Control | Cationic RAFT: Use of chain transfer agents (CTAs) like carbamates, thioethers to control Mₙ and dispersity, and create block copolymers [1] | Photopolymerization: Kinetics are influenced by monomer functionality (e.g., difunctional acrylates lead to crosslinking), light intensity, and oxygen inhibition [2] |
To ensure reproducibility, here are detailed methodologies for key experiments cited in the tables.
Protocol 1: Living Cationic Polymerization of a Functional Vinyl Ether [4]
Protocol 2: Investigation of Thermal Degradation Kinetics of Poly(vinyl ether)s [5]
To help visualize the core concepts and experimental workflows discussed, I have created the following diagrams using Graphviz.
Diagram 1: A comparison of the primary polymerization mechanisms for vinyl ethers and acrylates, highlighting their different active centers and initiation systems.
Diagram 2: A generalized experimental workflow for studying the polymerization kinetics of vinyl ethers and acrylates, showing the branching decision point based on the chosen mechanism.
The compound This compound (CAS RN 764-48-7), also known as Vinyl Cellosolve or Vinyl Glycol, is commercially available with a defined purity standard [1] [2].
| Property | Specification / Value |
|---|---|
| CAS RN | 764-48-7 [1] [2] |
| Molecular Formula | C4H8O2 [1] [2] |
| Molecular Weight | 88.11 g/mol [2] |
| Purity (by GC) | >98.0% [2] |
| Appearance | Colorless to Yellow clear liquid [2] |
| Stabilizer | Stabilized with KOH [2] |
This >98.0% GC purity from a commercial supplier serves as a key reference point for your comparisons [2].
You can build your comparison guide using established chromatographic principles. The following workflow outlines the core process for determining purity using Gas Chromatography (GC), which is the stated method for the known standard [2] [3].
To generate comparable data, you need to control key experimental parameters. Here are detailed considerations for each step:
Sample and Standard Preparation
GC Instrument Setup and Parameters
Purity Calculation Purity is determined from the chromatogram by calculating the area percentage of the target compound peak relative to the total area of all detected peaks (excluding the solvent peak) [4] [3].
Purity (%) = (Area of Target Peak / Sum of Areas of All Peaks) × 100To create a meaningful guide, you would need to execute the above methodology and generate comparative data. Here is a suggested framework:
The following table summarizes the experimental findings from a 2024 study that directly compares two poly(vinyl ethers) with different side groups [1] [2].
| Polymer Name | Abbreviation | Key Side Group | Synthesis Method | Thermal Degradation Onset | Activation Energy (Ea) |
|---|---|---|---|---|---|
| Poly(2-Phthalimide Ethyl Vinyl Ether) | PPEVE | Phthalimide | Zirconocene-mediated cationic homopolymerization [1] [2] | Higher | Higher |
| Poly(2-Amino Ethyl Vinyl Ether) | PAEVE | Amino | Hydrazinolysis of PPEVE [1] [2] | Lower | Lower |
The comparative data was generated through a consistent and rigorous experimental methodology. The workflow below illustrates the key steps involved.
The core experiments can be broken down into two main parts: material preparation and thermal analysis.
Polymer Synthesis and Preparation [1] [2]
Thermal Stability and Degradation Kinetics Analysis [1] [2]
The data clearly shows that the chemical structure of the side group has a significant impact on the thermal properties of poly(vinyl ethers) [1] [2].
Research into other vinyl ether polymers highlights how side chains dictate their application-specific properties, though direct, quantitative thermal comparisons with PPEVE and PAEVE are not provided in the searched results.
Although the search results do not mention 2-(Vinyloxy)ethanol specifically, they provide a framework for how rheological studies on similar fluids are conducted [1]. The key parameters and tests used to characterize structured fluids are summarized below.
| Test Method | Key Parameters Measured | Purpose & Application |
|---|---|---|
| Stress Ramp | Yield Stress (τ) at viscosity maximum | Determines force to start flow (pumping, filling) |
| Strain Sweep | Critical Strain (γc), Storage/Loss Moduli (G', G") | Identifies material's linear viscoelastic region |
| Frequency Sweep | G' and G" vs. oscillation frequency | Probes internal fluid structure & particle interactions |
| Creep Recovery | Zero-shear viscosity (η₀), Equilibrium Compliance (Jₑ₀) | Measures elastic recoil & time-dependent deformation |
| Thixotropic Loop | Area between up/down shear rate curves | Quantifies time-dependent shear thinning (e.g., paints) |
| Flow Curve | Viscosity (η) vs. Shear Rate | Provides processing & performance data across shear conditions |
While direct protocols for this compound are unavailable, the methodology from a study on Poly(vinyl alcohol)/TiO₂ composite nanofluids offers a strong reference for designing your experiments [2].
One search result from 1955 indicates that 2-Vinyloxyethanol is a compound involved in polymerization reactions [3]. It can form copolymers with methacrylic acid and methyl methacrylate. The study noted that increasing the proportion of 2-Vinyloxyethanol led to lower yields of copolymers and the formation of three-dimensional copolymer structures [3]. This historical context suggests its solutions and reactivity are of interest in polymer science, though rheological data remains absent from current results.
To help visualize a potential research path for characterizing this compound, I have created a workflow diagram using Graphviz. This diagram incorporates the general principles of rheological testing [1] and the specific methodologies from the PVA/TiO₂ study [2].
| Catalytic Strategy | Typical Efficiency Metrics | Key Advantages | Common Limitations / Challenges |
|---|---|---|---|
| Chiral-at-Metal Complexes [1] | High enantioselectivity (e.g., ~94% ee); Low catalyst loading (e.g., 0.1 mol%) [1]. | Structural simplicity (achiral ligands); Unique, tunable catalyst architectures [1]. | Requires sophisticated ligand design; Potential sensitivity of metal center [1]. |
| Biocatalysis (ADH Enzymes) [2] | Very high enantioselectivity (>99.9% ee); High space-time yield (e.g., 7488 g L⁻¹ d⁻¹); High substrate loading (>150 g L⁻¹) [2]. | High efficiency & green credentials; Cofactor regeneration via coupled substrate [2]. | Enzyme stability & substrate specificity; By-product (acetone) inhibition [2]. |
| Chiral Recyclable Catalysts [3] | Maintains performance over multiple cycles (e.g., 4-12 cycles); High enantioselectivity (e.g., 97% ee) [3]. | Reduces cost & waste; Facilitates catalyst separation & product purification [3]. | Potential for catalyst leaching; Slight decrease in yield over cycles [3]. |
| Dynamic Kinetic Resolution (DKR) [4] | Can achieve ~100% theoretical yield from racemate; High enantioselectivity (e.g., 95-99% ee) [4]. | Overcomes 50% yield limit of kinetic resolution; Combines enzyme & metal catalysis [4]. | Requires compatible racemization & resolution catalysts; Complex reaction optimization [4]. |
For researchers looking to implement these strategies, here are outlines of standard experimental protocols based on the literature.
1. Protocol for Chiral Alcohol Synthesis via Biocatalysis [2] This method leverages Alcohol Dehydrogenases (ADHs) with a substrate-coupled cofactor regeneration system.
2. Protocol for Asymmetric Transfer Hydrogenation with Recyclable Ionic Liquid Catalysts [3] This protocol describes a method for reducing ketones using a catalyst that can be easily recovered.
To help visualize the decision-making process for selecting and implementing these catalytic strategies, the following diagram outlines a general workflow.
The strategies discussed can be adapted for synthesizing chiral compounds like 2-(Vinyloxy)ethanol. Your choice will depend on the specific functional groups present and your priorities.
Vinyl ethers, such as 2-(Vinyloxy)ethanol, are known in radiation curing technology for their high reactivity. They are often used in conjunction with other chemistries:
The table below compares general features of common UV-curable coating technologies. Note that this is a high-level overview, and the performance of this compound would need to be evaluated within these contexts.
| Feature | Free Radical Acrylate | Cationic (Epoxides, Vinyl Ethers) | Waterbased UV |
|---|---|---|---|
| Cure Speed | Very Fast | Fast to Moderate | Slower (requires water evaporation) [2] |
| Shrinkage | High | Low | Moderate |
| Oxygen Inhibition | Yes, can affect surface cure [1] | No | Yes |
| Typical Properties | Hard, chemical-resistant [3] | Flexible, good adhesion | Can be formulated for high chemical resistance [2] |
| Environmental Impact | Low VOCs, but can contain hazardous chemicals [4] | Low VOCs | Low VOCs, generally safer handling [4] |
| Base Chemistry | Acrylate functional resins (e.g., Urethane Acrylates, Polyester Acrylates) [3] [1] | Epoxides, Vinyl Ethers | UV-curable Polyurethane Dispersions (PUDs) [2] |
To create a meaningful comparison guide for this compound, you would need to design experiments benchmarking it against other common reactive diluents. Here is a proposed experimental workflow, synthesized from methodologies found in the search results.
The specific tests you would run include:
Since the specific data for this compound is not available in the public search results I obtained, I suggest you:
Flammable